2-[(2-Methoxyethyl)amino]isonicotinic acid
Overview
Description
2-[(2-Methoxyethyl)amino]isonicotinic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of isonicotinic acid, featuring a methoxyethylamino group attached to the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-[(2-Methoxyethyl)amino]isonicotinic acid is organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Biochemical Pathways
The compound is acetylated by N-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Pharmacokinetics
The compound is a prodrug and is activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . The bioavailability of the compound is influenced by these metabolic processes.
Result of Action
The compound has a bactericidal effect when mycobacteria grow rapidly and a bacteriostatic effect when they grow slowly . This results in the inhibition of the growth of the mycobacteria, thereby treating the infection.
Biochemical Analysis
Biochemical Properties
2-[(2-Methoxyethyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular metabolism. The interaction between this compound and these enzymes can modulate their catalytic activity, leading to changes in metabolic flux and energy production within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in maintaining cellular energy homeostasis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with environmental stressors .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of histone deacetylases (HDACs), resulting in increased acetylation of histone proteins and subsequent changes in chromatin structure and gene expression. This mechanism highlights the potential of this compound as an epigenetic modulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and improve physiological functions without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. By modulating these metabolic pathways, this compound can alter metabolic flux and affect the overall energy balance within cells. Understanding these interactions is critical for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins within the cytoplasm can sequester this compound, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product. The purification of the compound is typically done through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methoxyethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]isonicotinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative of pyridine with a carboxylic acid group.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group at a different position.
Picolinic acid: An isomer of isonicotinic acid with the carboxylic acid group at the 2-position.
Uniqueness
2-[(2-Methoxyethyl)amino]isonicotinic acid is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-methoxyethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-5-4-11-8-6-7(9(12)13)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOASVFRGXBVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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